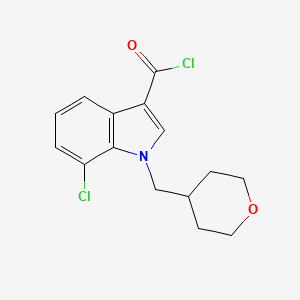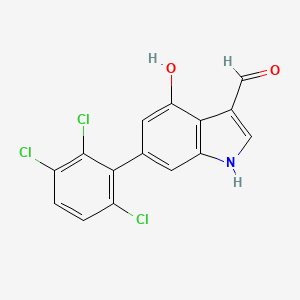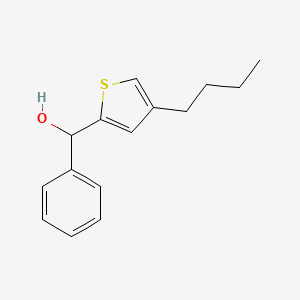
(4-Butylthiophen-2-yl)(phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Butylthiophen-2-yl)(phenyl)methanol is an organic compound with the molecular formula C15H18OS. It is a member of the alcohol family, characterized by the presence of a hydroxyl (OH) group attached to a carbon atom. This compound is notable for its unique structure, which includes a butyl group attached to a thiophene ring, and a phenyl group attached to a methanol moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Butylthiophen-2-yl)(phenyl)methanol typically involves the reaction of 4-butylthiophene with benzaldehyde in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, improving efficiency and yield. The reaction conditions are optimized to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
(4-Butylthiophen-2-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of (4-Butylthiophen-2-yl)(phenyl)ketone.
Reduction: Formation of (4-Butylthiophen-2-yl)(phenyl)alkane.
Substitution: Formation of halogenated derivatives of this compound.
科学的研究の応用
(4-Butylthiophen-2-yl)(phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of (4-Butylthiophen-2-yl)(phenyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The thiophene and phenyl groups contribute to the compound’s ability to interact with hydrophobic regions of proteins and other macromolecules, potentially modulating their activity.
類似化合物との比較
Similar Compounds
(4-Phenylthio)phenylmethanol: Similar structure but with a phenylthio group instead of a butylthiophene group.
(4-Butylphenyl)methanol: Similar structure but without the thiophene ring.
Thiophen-2-ylmethanol: Contains the thiophene ring but lacks the butyl and phenyl groups.
Uniqueness
(4-Butylthiophen-2-yl)(phenyl)methanol is unique due to the combination of its butyl, thiophene, and phenyl groups. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C15H18OS |
|---|---|
分子量 |
246.4 g/mol |
IUPAC名 |
(4-butylthiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C15H18OS/c1-2-3-7-12-10-14(17-11-12)15(16)13-8-5-4-6-9-13/h4-6,8-11,15-16H,2-3,7H2,1H3 |
InChIキー |
GEMBZJYAHBEVBL-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CSC(=C1)C(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl({3-[(2-methyloxolan-3-yl)amino]propyl})amine](/img/structure/B13081041.png)

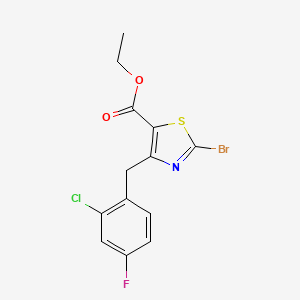

![tert-Butyl 6-cyano-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-1'-carboxylate](/img/structure/B13081054.png)
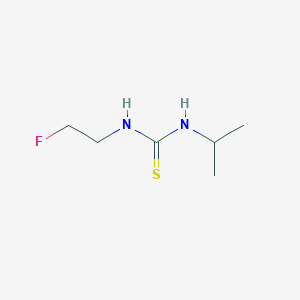
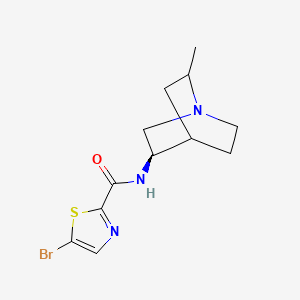



![1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane](/img/structure/B13081089.png)

